N-(2-hydroxypropyl)-N-methylacetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
177263-86-4 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-N-methylacetamide |
InChI |
InChI=1S/C6H13NO2/c1-5(8)4-7(3)6(2)9/h5,8H,4H2,1-3H3 |
InChI Key |
SUOVZMUZQGZAQM-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C(=O)C)O |
Canonical SMILES |
CC(CN(C)C(=O)C)O |
Synonyms |
Acetamide, N-(2-hydroxypropyl)-N-methyl- (9CI) |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the chromophores it contains.
In N-(2-hydroxypropyl)-N-methylacetamide, the primary chromophore is the amide functional group (-C(O)N-). Amides typically exhibit a weak absorption band in the UV region, which arises from an n → π* electronic transition. This transition involves the excitation of a non-bonding electron (n) from the oxygen atom to an anti-bonding pi orbital (π*) of the carbonyl group.
Due to the lack of extensive conjugation or other strong chromophores in the structure of this compound, it is not expected to absorb significantly in the visible region of the electromagnetic spectrum. The UV spectrum would be primarily characterized by the absorption of the amide group. Research on similar simple amides, like N-methylacetamide, indicates that the first allowed electronic transition occurs at approximately 190 nm. researchgate.net The absorption is generally weak, and for N-methylacetamide, it is noted that it does not directly photolyze in the environmental UV spectrum (above 290 nm) due to this lack of absorption at higher wavelengths. nih.gov
Table 1: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
|---|
Note: The data in this table is illustrative and based on the known spectroscopic behavior of the amide chromophore.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov This technique can distinguish between compounds with the same nominal mass but different chemical formulas. thermofisher.com For this compound (C6H13NO2), HRMS would be able to confirm its elemental composition by providing a mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm).
The ability of HRMS to deliver precise and reproducible data is essential for confirming the identity of a compound. thermofisher.com The accurate mass measurement, combined with the analysis of the isotope pattern, can unambiguously confirm the elemental formula. thermofisher.com
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C6H13NO2 |
| Monoisotopic Mass (Calculated) | 131.09463 u |
| Expected [M+H]+ ion (Calculated) | 132.10245 u |
Note: The calculated masses are based on the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling
Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are analyzed. This process provides detailed structural information by revealing the fragmentation pathways of the molecule. The fragmentation pattern is a characteristic fingerprint of the compound's structure. libretexts.org
For this compound, MS/MS analysis would involve the selection of the protonated molecule [M+H]+ as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment this ion. The resulting product ions would correspond to the loss of specific neutral fragments, such as water (H2O) from the hydroxyl group, or cleavage of the amide bond. Common fragmentation modes for amides include alpha-cleavage adjacent to the carbonyl group. miamioh.edu
Furthermore, MS/MS is an exceptionally sensitive and selective technique for impurity profiling. nih.govijsdr.org It can detect and quantify trace-level impurities that may be present in a sample of this compound. irjet.net By developing methods that target potential impurities, such as starting materials, by-products, or degradation products, MS/MS can ensure the purity and quality of the compound. molnar-institute.com The high selectivity of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the reliable quantification of impurities even in complex matrices. nih.govnih.gov
Table 3: Plausible MS/MS Fragmentation of [M+H]+ for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 132.10 | 114.09 | H2O |
| 132.10 | 88.08 | C2H4O |
| 132.10 | 74.06 | C3H6O |
Note: The fragmentation data in this table is hypothetical and represents plausible fragmentation pathways for the compound's structure.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N-dimethylacetamide |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide range of molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a variety of applications, including geometry optimization and the prediction of spectroscopic properties. DFT calculations have been extensively applied to N-methylacetamide (NMA) to study its conformations and interactions. For instance, the B3LYP functional combined with the 6-311++G(d,p) basis set has been used to investigate the structures and stabilities of NMA and its complexes with water.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For conjugated molecules, a small HOMO-LUMO separation is indicative of significant intramolecular charge transfer.
Table 1: Frontier Molecular Orbital Energies (Illustrative for N-methylacetamide)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | 2.5 |
| HOMO-LUMO Gap | 10.0 |
Note: These are representative values for N-methylacetamide and would be expected to be similar for N-(2-hydroxypropyl)-N-methylacetamide.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. Red-colored regions indicate a negative potential and are susceptible to electrophilic attack, while blue-colored regions represent a positive potential and are prone to nucleophilic attack. For a molecule like this compound, the MEP would show a negative potential around the carbonyl oxygen, making it a likely site for hydrogen bond donation, and positive potentials around the hydroxyl and amide protons.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. These methods can provide highly accurate results for the energetics and molecular properties of small to medium-sized molecules. For NMA, ab initio calculations at the MP2 level with various basis sets have been used to determine its structural and thermodynamic properties. These studies have provided valuable insights into the relative stabilities of the trans and cis conformers of NMA.
Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic structure of molecules in terms of localized orbitals. It provides a detailed picture of charge transfer interactions, hyperconjugation, and intermolecular interactions. NBO analysis can quantify the stabilization energy associated with these interactions, offering a deeper understanding of the forces that govern molecular structure and reactivity. For instance, in a related hydroxamic acid derivative, NBO calculations revealed the role of second-order orbital interactions, such as negative hyperconjugation, in determining rotational barriers.
Table 2: NBO Analysis of Key Interactions (Illustrative for an Amide System)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | σ* (N-C) | 5.2 |
| σ (C-H) | σ* (N-C) | 1.8 |
Note: LP denotes a lone pair and σ* denotes an antibonding orbital. These are representative values.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, diffusion, and intermolecular interactions over time. Ab initio MD simulations of NMA in methanol (B129727) have been used to investigate its hydrogen bond dynamics, showing faster dynamics compared to NMA in water. Classical MD simulations have also been employed to study the structural properties of liquid NMA and the effect of solutes like NaCl on its hydrogen bond network. These simulations are crucial for understanding how molecules like this compound would behave in a biological or solution-phase environment.
Conformational Analysis and Tautomerism
Conformational Analysis
The conformational landscape of an amide is primarily defined by the rotation around its bonds. For N-methylacetamide (NMA), the central C-N amide bond has a significant partial double-bond character, which restricts rotation and leads to two primary planar conformers: trans and cis. umich.eduresearchgate.net Computational studies have consistently shown that the trans form, where the carbonyl oxygen and the N-H hydrogen are on opposite sides, is more stable than the cis form by approximately 2.3–2.6 kcal/mol. umich.edu
Further complexity in NMA arises from the rotation of the methyl groups. Ab initio calculations have identified four stable conformers of trans-NMA based on the relative orientations of the C-H and N-H bonds. umich.edu These conformers are very close in energy, with differences of less than 0.3 kcal/mol, suggesting they can coexist at room temperature. umich.edu
For this compound, the conformational possibilities are vastly expanded. In addition to the cis-trans isomerization of the amide bond and the rotation of the N-methyl and acetyl groups, new rotational degrees of freedom are introduced by the 2-hydroxypropyl substituent:
Rotation around the N-C bond connecting the nitrogen to the propyl group.
Rotation around the C-C bond within the propyl chain.
Rotation around the C-O bond of the hydroxyl group.
Furthermore, the hydroxyl group can act as a hydrogen bond donor, potentially forming an intramolecular hydrogen bond with the carbonyl oxygen of the amide group. This interaction could stabilize certain conformations, creating specific folded structures that would not be possible in NMA. acs.org Computational analysis, such as Density Functional Theory (DFT) studies on similar substituted molecules, shows that such intramolecular hydrogen bonds can significantly influence the relative stability of conformers. mdpi.com The interplay between steric hindrance and these potential intramolecular interactions makes the potential energy surface of this compound significantly more complex than that of NMA.
Table 1: Calculated Relative Energies of N-Methylacetamide (NMA) Conformers
| Conformer | Description | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| trans-NMA | Most stable planar form | 0.0 | umich.edu |
| cis-NMA | Less stable planar form | ~2.3 - 2.6 | umich.edu |
| trans-NMA (I) | Methyl group orientations: cis-trans | 0.07 | umich.edu |
| trans-NMA (II) | Methyl group orientations: cis-cis | 0.0 | umich.edu |
| trans-NMA (III) | Methyl group orientations: trans-trans | 0.09 | umich.edu |
| trans-NMA (IV) | Methyl group orientations: trans-cis | 0.01 | umich.edu |
Note: Energies for the four trans-NMA conformers are from 4-31G* level calculations and are relative to conformer II. umich.edu The cis-trans energy difference is a generally accepted range from multiple studies.
Tautomerism
Amides can theoretically exist in equilibrium with their tautomeric imidic acid (or enol) form. This keto-enol tautomerism involves the migration of a proton from the nitrogen to the carbonyl oxygen. researchgate.net For simple amides like NMA, the keto (amide) form is overwhelmingly more stable than the enol (imidic acid) form. researchgate.netresearchgate.net
Computational studies using DFT methods on related molecules have shown that the energy barrier for this tautomerization in the gas phase is typically very high, often in the range of 30-70 kcal/mol, making spontaneous interconversion at room temperature practically impossible. orientjchem.orgresearchgate.net Solvents, particularly water, can facilitate this process by creating a hydrogen-bonded bridge, which lowers the activation energy, but the keto form remains the predominant species. researchgate.net
In this compound, the presence of the hydroxyl group introduces the possibility of another type of tautomerism, though it is less commonly considered. However, the primary tautomeric equilibrium remains that of the amide-imidic acid. Theoretical calculations would be expected to confirm that, like NMA, the amide (keto) form of this compound is significantly more stable. primescholars.comnih.gov
Solute-Solvent Interactions and Hydration Shell Dynamics
The interaction of this compound with solvents, particularly water, is critical to its behavior in aqueous solutions. Molecular dynamics (MD) simulations and quantum chemical calculations on NMA provide a foundational understanding of these interactions. researchgate.netaip.org
The NMA molecule has both hydrogen bond donor (N-H group) and acceptor (C=O group) sites, allowing it to integrate into the hydrogen bond network of water. acs.orgnih.gov MD simulations show that water molecules form a structured hydration shell around the NMA molecule. aip.orgnih.gov Specifically:
Water molecules acting as H-bond donors interact strongly with the carbonyl oxygen.
Water molecules acting as H-bond acceptors interact with the N-H proton.
The dynamics within this hydration shell are distinct from bulk water. The reorientation and translational motions of water molecules directly hydrogen-bonded to the amide are slower, indicating a more ordered environment. aip.orgnih.gov The frequency of the amide I vibrational mode (primarily C=O stretch) is very sensitive to these hydrogen bonding interactions and shows a significant red shift in water compared to the gas phase, a phenomenon well-replicated by simulations. acs.orgaip.org
For this compound, the solute-solvent interactions are more complex:
Enhanced Hydrophilic Interactions : The 2-hydroxypropyl group adds a potent hydrophilic site. The hydroxyl group can both donate a hydrogen bond (from its O-H) and accept two hydrogen bonds (at its oxygen lone pairs). This will lead to a more extensive and stable hydration shell compared to NMA.
Hydrophobic Interactions : The propyl chain introduces a nonpolar, hydrophobic element. In aqueous solution, water molecules are expected to form an ordered, cage-like structure around this group to minimize disruption of the water-water hydrogen bond network. This phenomenon is known as hydrophobic hydration. acs.orgnih.gov
The combination of strong hydrophilic centers (amide and hydroxyl) and a hydrophobic moiety makes this compound an amphiphilic molecule. MD simulations would likely show distinct dynamics in the hydration shells around the different functional groups, with slower water exchange around the polar groups and characteristic hydrophobic hydration dynamics around the alkyl chain. acs.orgshaoxc.com
Table 2: Key Solvation Properties of N-Methylacetamide (NMA) in Water
| Property | Computational Finding | Significance | Reference |
|---|---|---|---|
| Amide I Frequency Shift (Gas to Water) | -78 cm⁻¹ (Calculated) vs. -81 cm⁻¹ (Experimental) | Indicates strong H-bonding of the carbonyl group with water. | aip.orgaip.org |
| Hydration Shell Water Dynamics | Exhibits bimodal decay; slower than bulk water. | Water molecules are structurally ordered and their movement is hindered by H-bonds to NMA. | aip.org |
| Hydrogen Bonds per Molecule | ~1.3 - 1.4 | Quantifies the extent of H-bonding between NMA and the surrounding water. | matsci.org |
| Hydrophobic Clustering | Methyl groups of NMA tend to cluster in water. | Demonstrates the hydrophobic effect even in this small molecule. | acs.orgnih.gov |
Aggregation Behavior of Amphiphilic Derivatives in Solution
The intrinsic amphiphilicity of this compound can be enhanced by chemical modification to create derivatives with pronounced self-aggregation behavior in solution. A typical modification involves attaching a long alkyl chain (e.g., C8 to C18) to the molecule, creating a classic surfactant structure with the this compound moiety acting as the polar headgroup and the alkyl chain as the nonpolar tail. rsc.orgresearchgate.net
When the concentration of such an amphiphilic derivative in water exceeds a certain threshold, known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC), the molecules spontaneously self-assemble into organized structures like micelles or vesicles. nih.govsciepub.com This process is driven by the hydrophobic effect: the nonpolar tails aggregate to minimize their unfavorable contact with water, while the polar headgroups remain exposed to the aqueous environment. youtube.com
Computational modeling, particularly coarse-grained and all-atom molecular dynamics simulations, can provide detailed insights into the structure and dynamics of these aggregates. reading.ac.uk Key factors influencing aggregation that can be studied computationally include:
Headgroup Interactions : The size and hydrogen bonding capacity of the this compound headgroup will influence the packing of the molecules in the aggregate. The presence of both amide and hydroxyl groups allows for a network of intermolecular hydrogen bonds between headgroups at the aggregate surface, potentially leading to more stable and structured assemblies. nih.gov
Tail Dynamics : Simulations can model the conformational freedom and packing of the hydrophobic tails within the core of the micelle.
Aggregate Shape and Size : The balance between the repulsive forces between the polar headgroups and the attractive hydrophobic forces of the tails determines the geometry of the final aggregate (e.g., spherical micelles, cylindrical micelles, or bilayers). sciepub.com Gemini surfactants, which feature two headgroups and two tails, often exhibit lower CMCs and different aggregation geometries compared to their single-chain counterparts. nih.gov
Table 3: Predicted Aggregation Properties of a Hypothetical Amphiphilic Derivative
| Derivative | Structure | Predicted CAC/CMC | Expected Aggregate Morphology | Governing Interactions |
|---|---|---|---|---|
| C12-HPMA | N-(dodecyl)-N-(2-hydroxypropyl)acetamide | Low mM range | Spherical or ellipsoidal micelles | Hydrophobic effect (tail), H-bonding (headgroup) |
| (C12)2-HPMA Gemini | Dimeric C12-HPMA linked at headgroups | µM range | Vesicles or worm-like micelles | Stronger hydrophobic interactions, headgroup repulsion |
Note: This table presents expected properties for hypothetical derivatives based on general principles of surfactant self-assembly. sciepub.comnih.govacs.org C12-HPMA refers to a hypothetical N-dodecyl derivative of this compound.
Intermolecular Interactions and Solution Behavior
Comprehensive Analysis of Hydrogen Bonding Networks within N-(2-hydroxypropyl)-N-methylacetamide Systems
The structure of this compound allows for the formation of intricate hydrogen bonding networks. The hydroxyl group (-OH) serves as a potent hydrogen bond donor, while the oxygen atom of the hydroxyl group and the carbonyl oxygen (C=O) of the amide group act as hydrogen bond acceptors.
While direct research on the specific hydrogen bonding networks of this compound is limited, extensive studies on the model compound N-methylacetamide (NMA) provide significant insight. In its neat liquid state, NMA is known to form a hydrogen bond network consisting mainly of linear chains. nih.gov These chains are stabilized by N-H···O=C hydrogen bonds, and the associations between these chains can be further stabilized by weaker interactions. nih.govresearchgate.net The structure of these networks is sensitive to changes in temperature and pressure, which can weaken or enhance the hydrogen bonds, respectively. nih.gov
For this compound, the presence of the additional 2-hydroxypropyl group introduces a new dimension to this network. The hydroxyl group can participate in hydrogen bonding in several ways:
As a donor: The hydroxyl hydrogen can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule.
As an acceptor: The hydroxyl oxygen can accept a hydrogen bond from the hydroxyl group of another molecule.
Intramolecularly: An intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the carbonyl oxygen, influencing the molecule's conformation.
This dual capability for hydrogen bonding, originating from both the amide (as an acceptor) and hydroxyl (as both donor and acceptor) functionalities, allows for the formation of a more complex and three-dimensional hydrogen-bonded network compared to the primarily linear chains found in NMA. This extensive network is expected to significantly influence the compound's physical properties, such as its boiling point and viscosity.
Solvent Properties and Capabilities in Various Media
The unique chemical structure of this compound endows it with versatile solvent properties, making it capable of interacting with a wide range of solutes.
The polarity of a solvent is a key determinant of its solvent capabilities. This compound possesses a high degree of polarity due to the presence of the highly polar amide and hydroxyl groups. As a reference, N-methylacetamide (NMA), a related compound, has an exceptionally high dielectric constant, indicating its high polarity. wikipedia.orgstenutz.eu
| Property | N-methylacetamide (Reference Compound) |
| Dielectric Constant (ε) | 178.9 (at 27°C) stenutz.eu |
| Dipole Moment (μ) | 4.12 D stenutz.eu |
The hydrogen bonding capabilities are crucial to its solvent behavior. rsc.org
Hydrogen Bond Donor (HBD): The primary hydrogen bond donor site is the hydrogen atom of the hydroxyl group (-OH).
Hydrogen Bond Acceptor (HBA): The molecule has two primary hydrogen bond acceptor sites: the carbonyl oxygen (C=O) and the hydroxyl oxygen (-OH). The lone pairs on these oxygen atoms can readily accept hydrogen bonds from protic solvents or solutes. chemrxiv.orgunito.it
This combination of strong dipolarity and the ability to both donate and accept hydrogen bonds makes this compound a protic solvent capable of effectively solvating both cations and anions. psu.edu
Solvation is the process where solute molecules are stabilized by solvent molecules. The thermodynamics of this process can be described by the solvation free energy (ΔGsolv), which represents the energy change when a solute is transferred from a vacuum into a solvent. nih.govmdpi.com This free energy is the sum of several contributions, including the energy required to create a cavity in the solvent, van der Waals interactions, and electrostatic interactions. nih.gov
Studies on ion solvation in the related solvent N-methylacetamide (NMA) show that it behaves as a protic solvent, interacting with anions primarily through the N-H dipole. psu.edu In this compound, the hydroxyl group provides a strong site for interaction with anions through hydrogen bonding. Cations would be effectively solvated by the partial negative charges on the carbonyl and hydroxyl oxygens.
The kinetics of solvation relate to the rate at which the solvent shell organizes around a solute. In a highly structured solvent like this compound, where a strong hydrogen-bonding network exists, solvation kinetics can be influenced by the energy required to disrupt and reorganize this network to accommodate the solute.
Self-Assembly and Supramolecular Structures in Amphiphilic Derivatives (e.g., micelle formation)
While this compound itself is a small, hydrophilic molecule, it can be chemically modified to create amphiphilic derivatives. An amphiphilic molecule possesses both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. mdpi.com Such molecules can spontaneously self-assemble in aqueous solutions to form ordered supramolecular structures like micelles. dntb.gov.ua
An amphiphilic derivative could be synthesized, for example, by attaching a long alkyl (hydrophobic) chain to the molecule. In an aqueous environment, when the concentration of these amphiphilic molecules exceeds a certain point known as the critical micelle concentration (CMC), they aggregate to minimize the unfavorable contact between their hydrophobic tails and water. nih.gov The resulting structure is typically a spherical micelle, with the hydrophobic tails sequestered in the core and the hydrophilic this compound "head" groups forming a shell that faces the surrounding water. mdpi.com
The formation of these micelles is a dynamic equilibrium process. The core of these micelles can serve as a microenvironment for solubilizing nonpolar substances that are otherwise insoluble in water. nih.gov This principle is fundamental to applications in various fields. The structure and stability of these micelles depend on factors such as the length of the hydrophobic tail and the nature of the hydrophilic head group. rsc.org
Degradation Pathways and Environmental Fate Considerations Chemical and Biochemical Aspects
Mechanisms of Chemical Degradation
Chemical degradation of N-(2-hydroxypropyl)-N-methylacetamide in the environment is expected to primarily occur through hydrolysis and oxidation, processes that can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species.
Hydrolytic Stability of the Amide Bond in Aqueous and Non-Aqueous Environments
The amide bond is generally characterized by its significant stability; however, it is susceptible to hydrolysis under both acidic and alkaline conditions. libretexts.org The hydrolysis of the amide linkage in this compound would result in the formation of N-methyl-2-aminopropanol and acetic acid.
In aqueous environments, the rate of amide hydrolysis is pH-dependent. Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. libretexts.org Conversely, in alkaline environments, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate and the amine. jst.go.jp Studies on N-substituted aliphatic amides have shown that the kinetics of alkaline hydrolysis can be complex, potentially involving both first and second-order dependence on the hydroxide ion concentration. jst.go.jp
Interactive Data Table: Factors Influencing Amide Bond Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases under acidic and alkaline conditions | Acid catalysis involves protonation of the carbonyl oxygen, increasing the carbonyl carbon's electrophilicity. libretexts.org Alkaline hydrolysis involves direct nucleophilic attack by the hydroxide ion. jst.go.jp |
| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction to occur. |
| Solvent | Dependent on the solvent system | The polarity of the solvent can affect the stability of the transition state. In some non-aqueous systems, the hydrolysis of secondary and tertiary amides can be accelerated. arkat-usa.orgumich.edu |
| Substituents | Influenced by steric and electronic effects | The size and electron-donating or -withdrawing nature of the groups attached to the amide can affect the accessibility of the carbonyl carbon and the stability of the transition state. jst.go.jpnih.gov |
Oxidative Degradation Mechanisms Under Simulated Environmental Conditions
Oxidation is another significant pathway for the degradation of organic molecules in the environment. researchgate.net For this compound, oxidative processes could target the N-methyl group, the carbon atom alpha to the nitrogen, or the secondary alcohol. The presence of hydroxyl radicals (•OH), which are highly reactive oxygen species generated photochemically in the environment, is a key driver of oxidative degradation.
While specific studies on the oxidative degradation of this compound are not prevalent, research on the oxidative degradation of secondary amides and amines provides insights into potential mechanisms. researchgate.netnih.gov The reaction with hydroxyl radicals can lead to hydrogen abstraction from the N-methyl group or the propyl chain, forming carbon-centered radicals. These radicals can then react with molecular oxygen to form peroxy radicals, initiating a cascade of reactions that can lead to the cleavage of C-N and C-C bonds.
Base-mediated oxidative degradation has also been reported as a pathway for the degradation of certain secondary amides, leading to the formation of primary amides. nih.gov Although this specific pathway is described for amides derived from p-aminophenol, it highlights the potential for oxidative cleavage of the N-substituent under basic environmental conditions. nih.gov The secondary alcohol group in this compound is also susceptible to oxidation, which would yield a ketone, N-(2-oxopropyl)-N-methylacetamide.
Biochemical Degradation and Biotransformation Potential
Biochemical degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms and their enzymes. This is often a more efficient and complete degradation pathway compared to abiotic chemical processes.
Enzymatic Cleavage of the Amide Linkage and Hydroxyl Group Modifications
Enzymes such as amidases and proteases are responsible for the cleavage of amide bonds in biological systems. researchgate.net The susceptibility of the amide bond in this compound to enzymatic hydrolysis would depend on the specificity of the available enzymes. While proteases typically cleave peptide bonds in proteins, some have broader substrate specificities and may act on other amides. nih.gov However, the N-substitution in secondary and tertiary amides can pose a challenge for many standard proteases. researchgate.netacs.org
The enzymatic cleavage of the amide bond would yield N-methyl-2-aminopropanol and acetic acid. Additionally, the secondary hydroxyl group can be a target for enzymatic modification. For instance, alcohol dehydrogenases could catalyze the oxidation of the hydroxyl group to a ketone.
Microbially Mediated Biotransformation Pathways and Metabolite Identification
Microorganisms in soil and water play a crucial role in the biodegradation of organic compounds. researchgate.net The biotransformation of this compound is likely to be initiated by microbial communities that can utilize it as a source of carbon and/or nitrogen.
Potential microbial degradation pathways could involve:
Amide hydrolysis: Mediated by microbial amidases, leading to the formation of N-methyl-2-aminopropanol and acetic acid. Both of these metabolites are readily biodegradable.
N-demethylation: A common microbial transformation for N-methylated compounds, which would yield N-(2-hydroxypropyl)acetamide and formaldehyde. nih.gov
Hydroxylation and further oxidation: Microorganisms can introduce hydroxyl groups into the molecule, which can then be further oxidized. For example, oxidation of the secondary alcohol to a ketone.
The identification of metabolites is key to elucidating the biotransformation pathways. Based on the degradation of similar compounds, potential metabolites of this compound could include those listed in the table below.
Interactive Data Table: Potential Metabolites of this compound from Microbial Biotransformation
| Potential Metabolite | Formation Pathway |
| N-methyl-2-aminopropanol | Amide hydrolysis |
| Acetic acid | Amide hydrolysis |
| N-(2-hydroxypropyl)acetamide | N-demethylation |
| Formaldehyde | N-demethylation |
| N-(2-oxopropyl)-N-methylacetamide | Oxidation of the secondary alcohol |
Studies on the microbial degradation of dichloroacetamide herbicide safeners have shown that cometabolism is a significant transformation process, where the degradation occurs in the presence of a primary carbon source. acs.org A similar mechanism could be relevant for the biotransformation of this compound in the environment.
Applications in Materials Science and Advanced Chemical Systems Academic Research Focus
Role as a Monomer or Building Block for Advanced Polymeric Materials (drawing from HPMA research)
The chemical structure of N-(2-hydroxypropyl)-N-methylacetamide, featuring a hydroxyl group and an amide functionality, suggests its potential as a monomer for creating advanced polymeric materials. While direct research on this specific acetamide (B32628) as a monomer is limited, extensive studies on its methacrylamide (B166291) analogue, N-(2-hydroxypropyl)methacrylamide (HPMA), provide a strong basis for understanding its potential. HPMA is a well-established, water-soluble monomer known for producing biocompatible polymers (PHPMA) with applications in nanomedicine, drug delivery, and tissue engineering. mdpi.comnih.govrsc.org The similarities in structure—specifically the hydrophilic hydroxypropyl side chain—imply that polymers derived from this compound could also exhibit favorable properties such as water solubility and biocompatibility.
PHPMA has been successfully synthesized using various polymerization techniques, including conventional free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govresearchgate.net These methods allow for the creation of polymers with well-defined molecular weights and low polydispersity, which is crucial for biomedical applications. nih.gov The presence of the hydroxyl group on the side chain of HPMA is a key feature, enabling post-polymerization modification to attach drugs, imaging agents, or targeting ligands. rsc.orgresearchgate.net This functional handle is a significant advantage over polymers like poly(ethylene glycol) (PEG), making PHPMA a versatile platform for creating sophisticated nanotherapeutics. rsc.org
Hydrogels and nanogels are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water. nih.govresearchgate.net They are synthesized from hydrophilic monomers, and HPMA is a prominent example used to create such materials for biomedical applications. mdpi.comnih.govnih.gov The synthesis of HPMA-based hydrogels typically involves the copolymerization of the HPMA monomer with a cross-linking agent, such as N,N′-bis(acryloyl)cystamine (BAC) or ethylene (B1197577) glycol dimethacrylate (EGDM). mdpi.comresearchgate.net
The properties of these gels can be precisely tuned by adjusting the synthesis parameters. For instance, dispersion polymerization is a common method for preparing nanogels, yielding particles with diameters typically ranging from 0.1 to 15 µm. mdpi.com The final particle size, swelling behavior, and mechanical stiffness can be controlled by varying the concentration of the monomer, the cross-linker, and the type of solvent used during polymerization. mdpi.comresearchgate.net
Characterization of these materials is crucial for understanding their structure and function. Scanning Electron Microscopy (SEM) is used to visualize the porous microstructure of the hydrogel scaffolds. nih.govresearchgate.net Fourier Transform Infrared (FTIR) spectroscopy helps confirm the chemical structure and the presence of hydrogen bonds within the polymer network. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) are employed to determine thermal properties such as glass transition and melting temperatures. researchgate.net
| Monomer System | Synthesis Method | Cross-linker | Key Tunable Parameter | Resulting Property | Characterization Technique |
|---|---|---|---|---|---|
| HPMA | Cryogelation | N,N'-methylenebisacrylamide | Monomer/cross-linker ratio | Macroporous structure, stiffness | SEM, Compression Testing |
| HPMA/BAC/BMH | Dispersion Polymerization | N,N′-bis(acryloyl) cystamine (B1669676) (BAC) | BAC concentration (5-25 wt%) | Particle size (~40 nm), biodegradability | Dynamic Light Scattering (DLS) |
| HPMA grafted with β-sheet peptides | Self-assembly | Non-covalent (β-sheet association) | Copolymer concentration (3 wt%) | Fibril formation, gelation | TEM, Microrheology |
| N-isopropylacrylamide/HPMA | Radical Polymerization | Ethylene glycol dimethacrylate (EGDM) | Temperature | Thermo-sensitive swelling | DSC, XRD, FTIR |
Polymeric scaffolds are materials designed to provide structural support and a framework for cellular growth or for the attachment of specific molecules. rsc.org Scaffolds made from HPMA-based polymers are particularly valuable because their side-chain hydroxyl groups offer sites for covalent conjugation. rsc.org This allows for the permanent attachment of bioactive molecules, such as peptides or drugs, to the polymer backbone.
A significant application of this technology is in tissue engineering, where scaffolds can be modified to stimulate specific cellular responses. nih.govresearchgate.net For example, HPMA-based cryogels have been enhanced by copolymerizing HPMA with a peptide containing the Arg-Gly-Asp-Ser (RGDS) sequence. nih.govresearchgate.net This sequence is a well-known cell adhesion motif, and its incorporation into the scaffold was shown to support the attachment, spreading, and proliferation of human adipose-derived stem cells. nih.gov
Beyond tissue engineering, these functionalized scaffolds can be used for controlled and reversible protein modification. nih.gov Researchers have developed methods where a scaffold molecule can modify the primary amines of peptides and proteins under mild, aqueous conditions. This conjugation can be reversed in a controlled manner, restoring the original protein, which is a significant advancement for applications in therapeutics and diagnostics. nih.gov The ability to create such sophisticated, functional materials highlights the importance of monomers that allow for straightforward chemical modification.
Chemical Intermediate and Reagent in Complex Organic Synthesis
This compound serves as a bifunctional molecule in organic synthesis due to the presence of both a hydroxyl group and a tertiary amide. nbinno.com This structure makes it a valuable chemical intermediate, capable of participating in reactions like alkylation and acylation. nbinno.com Its utility is found in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers. nbinno.com
While specific research on this compound as a ligand is not widely documented, the behavior of the structurally related N-methylacetamide (NMA) in transition metal chemistry offers valuable insights. wikipedia.orgchemicalbook.com Amides like NMA can act as ligands, coordinating with metal ions through the oxygen or nitrogen atom. The choice of coordination site depends on the metal's properties and the reaction conditions. This coordination is fundamental to the structure and function of many catalysts. uniba.sk
N-methylacetamide is used as a solvent in electrochemistry and as an intermediate in the production of agrochemicals. wikipedia.orgchemicalbook.com Its high dielectric constant makes it an effective solvent for many inorganic salts. chemicalbook.comacs.org In the context of ligand design, the N-methylacetamide structure provides a simple, monodentate ligand. The introduction of a hydroxypropyl group, as in this compound, would transform it into a potentially bidentate ligand. The hydroxyl group's oxygen could act as a second coordination site, allowing the molecule to form a stable chelate ring with a metal center. This chelation effect typically enhances the stability of the resulting metal complex, a desirable feature in catalyst design.
| Ligand Structure | Potential Coordination Sites | Potential Role in Metal Chemistry | Advantage of Hydroxy Group |
|---|---|---|---|
| N-methylacetamide (NMA) | Amide Oxygen or Nitrogen | Monodentate ligand, polar solvent | N/A |
| This compound | Amide Oxygen and Hydroxyl Oxygen | Bidentate (chelating) ligand | Forms a stable chelate ring, enhancing complex stability. |
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and other biologically active molecules. nih.govopenmedicinalchemistryjournal.comnih.gov The synthesis of these rings often relies on versatile precursors that contain both nitrogen and other functional groups that can be manipulated to form the cyclic structure.
The bifunctional nature of this compound makes it a plausible precursor for synthesizing certain nitrogen-containing heterocycles. nbinno.com The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which could then be displaced by the amide nitrogen in an intramolecular cyclization reaction to form a substituted morpholine (B109124) or a related six-membered ring. Alternatively, the hydroxyl group could be oxidized to a ketone, providing a reactive site for condensation reactions with other reagents to build more complex heterocyclic systems. The ease with which such precursors can be modified makes them valuable building blocks in the design and synthesis of new chemical entities for drug discovery and materials science. researchgate.netmdpi.com
Q & A
Q. Methodological Considerations
| Parameter | Impact on Polymer Properties |
|---|---|
| Monomer purity | Affects Đ; impurities lead to cross-linking. |
| RAFT agent ratio | Lower ratios yield higher molecular weights. |
| Temperature | Exceeding 70°C accelerates termination, broadening Đ. |
Data Contradictions : Dispersity values (Đ = 1.2–1.5) reported in RAFT-synthesized HPMA conflict with some studies observing Đ >1.5 due to residual monomers .
How do analytical techniques validate the structural integrity and purity of HPMA polymers?
Q. Basic Research Focus
- NMR spectroscopy : Confirms branching (e.g., ethylene diamine signals at δ 2.6–3.1 ppm) and quantifies end-group functionality .
- SEC-MALLS : Measures absolute molecular weight (Mw) and hydrodynamic radius (Rh). Hyperbranched HPMA shows Rh ~7–40 nm, smaller than linear analogs .
- DLS/TEM : Validates nanoparticle formation (e.g., HB-HPMA-7: 7 nm vs. HB-HPMA-40: 40 nm) .
Advanced Challenge : SEC may underestimate Mw for hyperbranched polymers due to compact conformations, requiring complementary DLS or asymmetric flow field-flow fractionation (AF4) .
How can drug-loading efficiency and release kinetics of HPMA-based conjugates be optimized?
Q. Advanced Research Focus
-
Drug conjugation : Gemcitabine (GEM) is attached via pH-sensitive linkers (e.g., succinic anhydride) for tumor-specific hydrolysis .
-
Loading capacity : Hyperbranched HPMA achieves ~20 wt% drug loading vs. ~10 wt% for linear polymers due to multifunctional cores .
-
Release kinetics :
Condition Release Rate pH 5.0 (tumor) 80% in 24 h pH 7.4 (blood) <10% in 24 h
Contradiction : In vivo studies show limited tumor accumulation despite high in vitro efficacy, attributed to slow hydrolysis kinetics and poor tumor penetration .
How do researchers resolve discrepancies between in vitro cytotoxicity and in vivo tumor efficacy of HPMA-drug conjugates?
Q. Advanced Research Focus
- Biodistribution analysis : PET imaging with ⁸⁹Zr-labeled HB-HPMA reveals <5% tumor accumulation at 72 h, vs. >50% in liver/kidneys .
- Pharmacokinetic adjustments :
Q. Advanced Research Focus
- Maleimide-thiol coupling : Anti-IL-6 antibodies are conjugated to maleimide-functionalized HPMA via cysteine residues (90% efficiency vs. 60% for EDC/NHS) .
- Site-specific modification : Fc-engineered antibodies with non-natural amino acids (e.g., p-acetylphenylalanine) enable orthogonal conjugation, reducing aggregation .
- In vivo validation : Cy5-labeled conjugates show 3-fold higher tumor fluorescence vs. non-targeted polymers .
Limitation : High maleimide density (>5 per polymer) induces antibody denaturation, requiring stoichiometric optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
